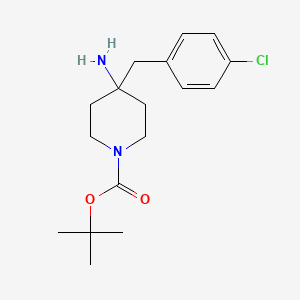

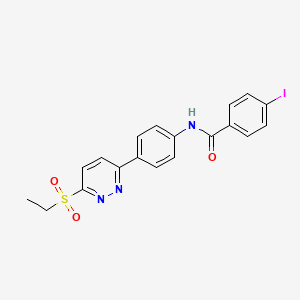

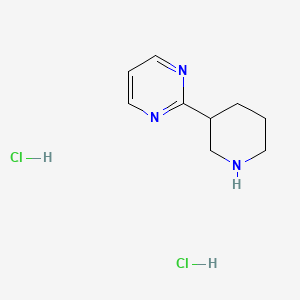

N,N-dibutyl-5-nitropyrimidine-4,6-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

A new synthetic route to obtain symmetric disubstituted alkyl/arylaminopyrimidines under mild conditions has been presented . This can be used to generate new purine libraries for drug discovery . The unexpected reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, which produced disubstituted dialkyl/arylamine pyrimidines instead of the expected 6-alkoxy-4-alkylamine-5-nitropyrimidines, was investigated .Molecular Structure Analysis

The molecular formula of “N,N-dibutyl-5-nitropyrimidine-4,6-diamine” is C12H21N5O2 . The average mass is 267.327 Da and the monoisotopic mass is 267.169525 Da .Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C12H21N5O2 . The average mass is 267.327 Da and the monoisotopic mass is 267.169525 Da .科学的研究の応用

Synthesis of Tetrahydropteridine C6-stereoisomers

Chiral N1-protected vicinal diamines, derived from amino acids, were condensed with 2-amino-6-chloro-5-nitro-4(3H)-pyrimidinone. The nitro group was reduced, and the amine deprotected, leading to the stereospecific synthesis of 6(R)- and 6(S)-propyltetrahydropterin with high enantiomeric purity. This process demonstrates the compound's utility in stereospecific syntheses, offering potential applications in the development of new pharmaceuticals or materials with specific optical activities (S. W. Bailey et al., 1992).

Antiproliferative Activity

The compound was explored for its antiproliferative activity. Through a series of chemical transformations, including treatment with KCN and subsequent benzylation, significant cell growth inhibition on various cell lines (CCRF-CEM, HL-60, HeLa S3, and L1210) was observed. This highlights its potential for developing new anticancer agents (M. Otmar et al., 2004).

Ring Transformation Reactions

3-Methyl-5-nitropyrimidin-4(3H)-one, a related compound, shows significant reactivity with carbonyl compounds, leading to diverse ring transformations. Such transformations are critical in synthetic organic chemistry, offering pathways to various pyridines and pyrimidines, which are key structures in many drugs and materials (N. Nishiwaki et al., 2003).

Facile Synthesis of Functionalized Nitroenamines

The aminolysis of 1-methyl-5-nitropyrimidin-2(1H)-one demonstrates the facile synthesis of diimines of nitromalonaldehyde, highlighting the compound's role in creating nitrogen-rich heterocycles. Such compounds are valuable in pharmaceuticals and materials science for their diverse biological activities and functional properties (N. Nishiwaki et al., 1996).

特性

IUPAC Name |

4-N,4-N-dibutyl-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O2/c1-3-5-7-16(8-6-4-2)12-10(17(18)19)11(13)14-9-15-12/h9H,3-8H2,1-2H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIVHPURGHJZEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=NC=NC(=C1[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[(2-Chlorophenyl)-phenylmethyl]piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2987039.png)

![N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2987040.png)

![(1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-1H-imidazol-4-yl)(4-isopropylpiperazino)methanone](/img/structure/B2987042.png)

![8-fluoro-2-((3-methoxyphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2987050.png)